(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene
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Overview
Description
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene is an organic compound with a complex structure that includes phenyl and chloroethoxy groups
Preparation Methods
The synthesis of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene can be achieved through several routes. One efficient method involves the reaction of 4-hydroxybenzaldehyde with reagents such as 1,2-dichloroethane . Another approach uses 4-methoxyphenol as a starting material . These reactions typically require specific conditions, including the presence of a base like NaOH and a phase transfer catalyst such as tetrabutylammonium bromide .
Chemical Reactions Analysis
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield phenolic derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene stands out due to its unique combination of phenyl and chloroethoxy groups. Similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Properties
IUPAC Name |
4-[1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c1-2-23(18-8-12-21(26)13-9-18)24(19-6-4-3-5-7-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNVZRJXMBKELL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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